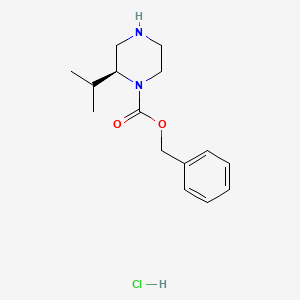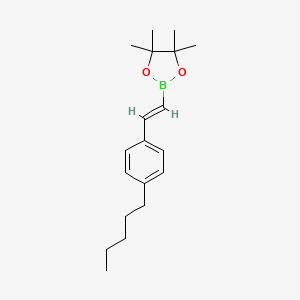
Aeruginosin 865
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aeruginosin 865 is a bioactive compound isolated from the terrestrial cyanobacterium Nostoc sp. This compound belongs to the aeruginosin family, which is known for its unique structural features and potent biological activities. This compound has garnered significant attention due to its anti-inflammatory properties and potential therapeutic applications .
Métodos De Preparación
Aeruginosin 865 is typically isolated from cultivated soil cyanobacteria using a combination of centrifugal partition chromatography and gel permeation chromatography. The process involves the use of a biphasic solvent system composed of water, n-butanol, and acetic acid. The upper phase serves as the stationary phase, while the lower phase is employed as the mobile phase. The separation is performed at a flow rate of 10 mL/min, with a revolution speed of 1700 rpm and a temperature of 25°C. The isolated compound is then purified to achieve a purity of over 95% as determined by high-performance liquid chromatography .
Análisis De Reacciones Químicas
Aeruginosin 865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound’s unique structure, which includes a fatty acid and a carbohydrate moiety, allows it to participate in diverse chemical transformations. Major products formed from these reactions include derivatives with modified functional groups that retain or enhance the compound’s biological activity .
Aplicaciones Científicas De Investigación
Aeruginosin 865 has been extensively studied for its anti-inflammatory properties. It has shown significant potential in reducing the levels of pro-inflammatory mediators such as interleukin-8 and intercellular adhesion molecule-1 in human lung microvascular endothelial cells. Additionally, it inhibits the translocation of nuclear factor-kappa B to the nucleus, thereby modulating the inflammatory response .
Mecanismo De Acción
The anti-inflammatory effects of Aeruginosin 865 are primarily mediated through the inhibition of the nuclear factor-kappa B signaling pathway. By preventing the translocation of nuclear factor-kappa B to the nucleus, this compound reduces the transcription of genes involved in inflammation and cell survival. This mechanism of action makes it a promising candidate for the development of new anti-inflammatory therapies .
Comparación Con Compuestos Similares
Aeruginosin 865 is part of a larger family of aeruginosins, which includes compounds such as Aeruginosin 828A and cyanopeptolin 1020. These compounds share a common structural motif but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a fatty acid and a carbohydrate moiety, which is not commonly found in other aeruginosins. This structural uniqueness contributes to its distinct biological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C41H64N6O14 |
|---|---|
Peso molecular |
865.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-6-[[(2R,3aR,5S,6S,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-5-hexanoyloxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64N6O14/c1-4-5-6-9-31(50)59-29-19-23-18-27(36(54)44-14-7-8-15-45-41(42)43)47(26(23)20-30(29)60-40-34(53)32(51)33(52)35(61-40)39(57)58)38(56)25(16-21(2)3)46-37(55)28(49)17-22-10-12-24(48)13-11-22/h10-13,21,23,25-30,32-35,40,48-49,51-53H,4-9,14-20H2,1-3H3,(H,44,54)(H,46,55)(H,57,58)(H4,42,43,45)/t23-,25-,26+,27-,28-,29+,30+,32+,33+,34+,35+,40-/m1/s1 |
Clave InChI |
GYBRMQYCKSSXID-RIDHWVDWSA-N |
SMILES isomérico |
CCCCCC(=O)O[C@H]1C[C@H]2C[C@@H](N([C@H]2C[C@@H]1O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N |
SMILES canónico |
CCCCCC(=O)OC1CC2CC(N(C2CC1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)

![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)


![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)




![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


